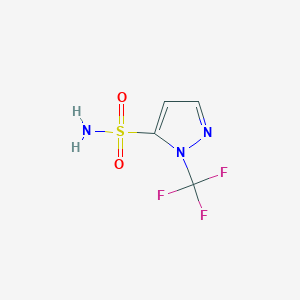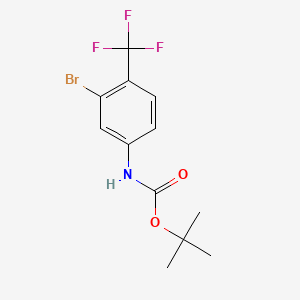phenyl]propyl})amine hydrochloride](/img/structure/B13505212.png)
[2-(3,4-Dimethoxyphenyl)ethyl]({2-methyl-2-[3-(trifluoromethyl)phenyl]propyl})amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both methoxy and trifluoromethyl groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dimethoxyphenyl ethylamine precursor. This can be achieved through the reduction of the corresponding nitro compound or via reductive amination of the corresponding aldehyde.
The next step involves the introduction of the 2-methyl-2-[3-(trifluoromethyl)phenyl]propyl group. This can be accomplished through a Friedel-Crafts alkylation reaction, where the 3,4-dimethoxyphenyl ethylamine is reacted with 2-methyl-2-[3-(trifluoromethyl)phenyl]propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro precursor can be reduced to form the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the nitro precursor results in the formation of the amine.
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving receptor binding and signal transduction.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the trifluoromethyl group.
2-Phenylethylamine: Similar ethylamine structure but without the methoxy and trifluoromethyl groups.
2-(4-Chlorophenyl)ethylamine: Contains a chlorophenyl group instead of the methoxy and trifluoromethyl groups.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in 2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C21H27ClF3NO2 |
|---|---|
Poids moléculaire |
417.9 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H26F3NO2.ClH/c1-20(2,16-6-5-7-17(13-16)21(22,23)24)14-25-11-10-15-8-9-18(26-3)19(12-15)27-4;/h5-9,12-13,25H,10-11,14H2,1-4H3;1H |
Clé InChI |
RIPRAHUIIPRFTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNCCC1=CC(=C(C=C1)OC)OC)C2=CC(=CC=C2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


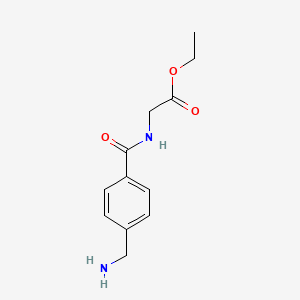
![(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13505144.png)
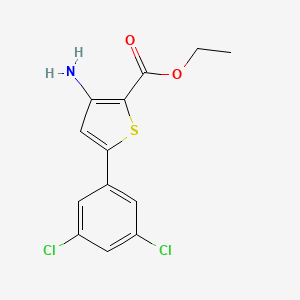

![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13505170.png)
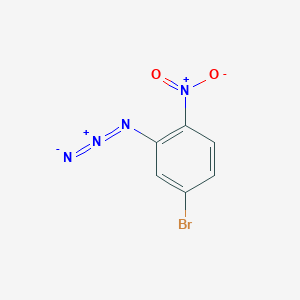
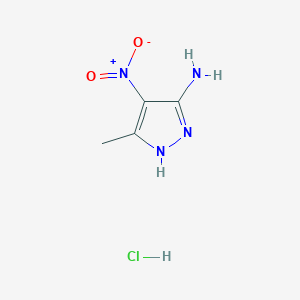
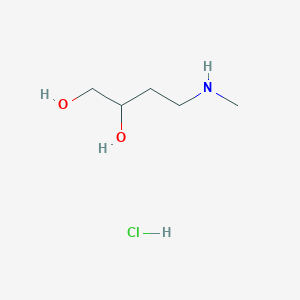
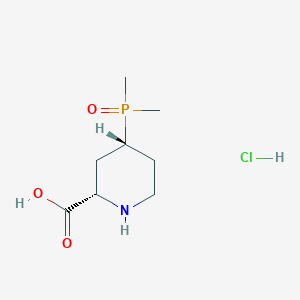

![Methyl 2-[(2-aminoethyl)sulfanyl]benzoate](/img/structure/B13505192.png)
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13505194.png)
